Isolimonexic acid
CAS No.: 73904-93-5
Cat. No.: VC0191594
Molecular Formula: C26H30O10
Molecular Weight: 502.51
* For research use only. Not for human or veterinary use.

CAS No. | 73904-93-5 |
---|---|
Molecular Formula | C26H30O10 |
Molecular Weight | 502.51 |
IUPAC Name | (1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
Standard InChI | InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 |
SMILES | CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C |
Chemical Properties and Structure
Molecular Characteristics
Isolimonexic acid is identified by the CAS number 73904-93-5 and is characterized by the molecular formula C₂₆H₃₀O₁₀ with a molecular weight of 502.51 g/mol. The IUPAC name of the compound is (1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8-dioxo-3,5-dioxatetracyclo[,14.0¹⁰,²⁰]icosa-11,15-diene-7-carboxylic acid. From a physicochemical perspective, isolimonexic acid exhibits moderate acidity with a pKa value between 6 and 8, indicating potential ionization at physiological pH .
Physical and Chemical Properties
The compound demonstrates notable hydrophilicity with a calculated partition coefficient (Log P) of -0.93 and a distribution coefficient (Log D) at pH 7.4 of -0.7 . These values indicate that isolimonexic acid is considerably water-soluble at physiological pH, which has implications for its bioavailability and pharmacokinetic profile. The following table summarizes the key physicochemical properties of isolimonexic acid:
Property | Value |
---|---|
CAS Number | 73904-93-5 |
Molecular Formula | C₂₆H₃₀O₁₀ |
Molecular Weight | 502.51 g/mol |
Acidity (pKa) | 6 ≤ pKa ≤ 8 |
Log P | -0.93 |
Log D (pH 7.4) | -0.7 |
Sources and Natural Occurrence
Botanical Sources
Isolimonexic acid has been isolated primarily from the seeds of lemons (Citrus lemon L. Burm). Additionally, it has been identified in other citrus species such as Citrus reticulata and in the plant Glycosmis parva. This distribution pattern aligns with other limonoid compounds that are characteristically found in the Rutaceae family, particularly concentrated in citrus fruits.
Isolation and Identification
The isolation of isolimonexic acid typically involves extraction of defatted citrus seeds using organic solvents such as ethyl acetate and methanol. The compound was first identified and characterized through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which allowed elucidation of its complex structure and functional groups .
Preparation Methods
Extraction Techniques
The extraction of isolimonexic acid from natural sources involves a multi-step process. Initially, citrus seeds are defatted to remove lipids and other non-polar constituents. The defatted seed material is then subjected to successive extraction with solvents of increasing polarity, typically beginning with non-polar solvents like hexane and progressing to more polar solvents such as ethyl acetate and methanol.
Purification Procedures
Following extraction, the crude isolate undergoes purification through various chromatographic techniques. These typically include column chromatography using silica gel as the stationary phase, followed by more selective methods such as ion exchange chromatography. The final purification often involves crystallization and recrystallization steps to obtain isolimonexic acid with high purity suitable for research and analytical purposes.
Biological Activities
Anticancer Properties
Isolimonexic acid has demonstrated significant anticancer activities in various research studies. In vitro investigations have shown that it inhibits the growth of cancer cell lines with selective cytotoxicity patterns. Specifically, research findings indicate that isolimonexic acid exhibits cytotoxic effects against human adenocarcinoma cell lines, including A549 (lung cancer) and PC3 (prostate cancer).
Anti-aromatase Activity
A notable characteristic of isolimonexic acid is its ability to inhibit aromatase, an enzyme crucial in estrogen biosynthesis. The compound has demonstrated inhibitory activity against aromatase with an IC50 value of 25.60 μM. This property suggests potential applications in hormone-dependent cancers, particularly breast cancer, where aromatase inhibitors play a significant therapeutic role.
Antioxidant Properties
Research has also established that isolimonexic acid possesses antioxidant properties . Studies indicate that it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, contributing to its protective effects against oxidative stress and cellular damage. These antioxidant capabilities complement its anticancer activities, as oxidative stress is implicated in cancer development and progression.
Research Findings and Applications
Cancer Research Applications
The selective cytotoxicity of isolimonexic acid against specific cancer cell lines has made it a compound of interest in cancer research . Its dual action as both a cytotoxic agent and an aromatase inhibitor positions it as a potential lead compound for developing novel anticancer therapeutics, particularly for hormone-responsive cancers.
Research indicates that isolimonexic acid demonstrates significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating potent cytotoxic effects. The table below summarizes the anticancer activity of isolimonexic acid against various cancer cell lines:
Cancer Cell Line | Type | IC50 Value (μg/mL) | Reference |
---|---|---|---|
A549 | Lung adenocarcinoma | 30.1 | |
PC3 | Prostate cancer | 31.7 | |
MCF-7 | Breast cancer | Not specified |
Comparison with Similar Compounds
Structural Relationships with Other Limonoids
Isolimonexic acid shares structural similarities with other citrus limonoids such as limonin, nomilin, and obacunone . These compounds are characterized by their tetranortriterpenoid skeleton and various functional groups that contribute to their respective biological activities. The following table compares key properties of isolimonexic acid with related limonoid compounds:
Comparative Biological Activities
While sharing a common structural framework, isolimonexic acid and related limonoids exhibit distinct biological activity profiles. Limonin is known for its diverse activities including analgesic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . Nomilin demonstrates anticancer, anti-hyperglycemic, anti-inflammatory, and antioxidant activities . Obacunone is recognized for its anticancer, antibacterial, and antioxidant properties .
Isolimonexic acid distinguishes itself through its specific anti-aromatase activity and selective cytotoxicity against certain cancer cell lines . This unique profile makes it particularly relevant for research into hormone-dependent cancers and selective cancer therapeutics.
Future Research Directions
Synthetic Optimization and Derivatization
Future research on isolimonexic acid could focus on optimizing its synthesis and purification to enhance bioavailability and efficacy. Additionally, the development of semi-synthetic derivatives with improved pharmacokinetic profiles and enhanced biological activities represents a promising direction for expanding its therapeutic potential.
Mechanistic Studies
Further investigation into the precise mechanisms underlying the biological activities of isolimonexic acid is warranted. Elucidating the molecular targets and signaling pathways involved in its anticancer and anti-aromatase activities could provide valuable insights for drug development. Additionally, exploring potential synergies with other therapeutic agents could enhance its utility in combination treatment strategies.
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